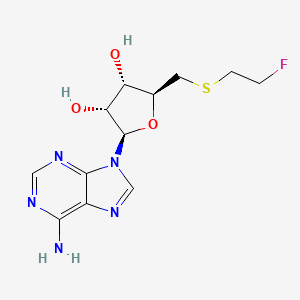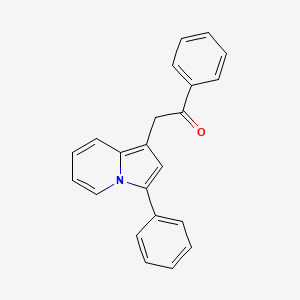
9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone is a chemical compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a hexahydroacridinone core with a butyl group attached at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a butyl-substituted aniline with a ketone or aldehyde, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The butyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of acridinones are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: A parent compound with a similar core structure but lacking the butyl group and hexahydro modifications.
9-Butylacridine: Similar to the compound but without the hexahydro modifications.
Hexahydroacridinone: Lacks the butyl group but shares the hexahydroacridinone core.
Uniqueness
9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone is unique due to the combination of the butyl group and the hexahydroacridinone core. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Propriétés
| 99922-92-6 | |
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
9-butyl-2,3,5,6,7,8-hexahydro-1H-acridin-4-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h2-11H2,1H3 |
Clé InChI |
QBPDEDBUTGNVEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C2CCCC(=O)C2=NC3=C1CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)


![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)


